molecular formula C10H9FO3 B2515168 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1529280-40-7

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No.: B2515168
CAS No.: 1529280-40-7
M. Wt: 196.177
InChI Key: KTDNCCIJSZFDJR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant area of interest in medicinal chemistry . This compound, in particular, has a unique structure that includes a fluorine atom, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes into alcohols.

    Substitution: This reaction can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the acetic acid moiety.

    2,3-Dihydro-1-benzofuran-2-yl)acetic acid: Similar structure but without the fluorine atom.

Uniqueness

The presence of both the fluorine atom and the acetic acid moiety in 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid makes it unique. The fluorine atom can enhance its chemical reactivity and biological activity, while the acetic acid moiety can improve its solubility and bioavailability.

Properties

IUPAC Name

2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNCCIJSZFDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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